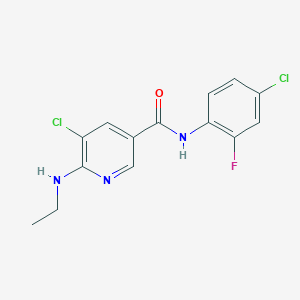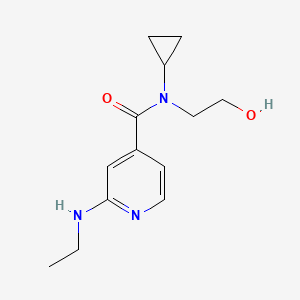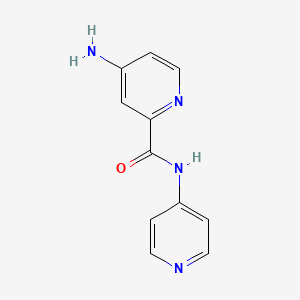![molecular formula C13H16BrNO3S B7554846 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Wirkmechanismus
The mechanism of action of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves the inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid are related to its ability to increase endocannabinoid levels in the body. Endocannabinoids play a role in various physiological processes, including pain sensation, inflammation, and mood regulation. Therefore, this compound has potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potent inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid. One direction is to study its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Another direction is to develop more potent and selective inhibitors of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which can lead to better therapeutic outcomes. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Synthesemethoden
The synthesis of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves several steps. The starting material is 5-bromothiophene-3-carboxylic acid, which is reacted with piperidine and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromothiophene-3-carbonyl)piperidine-2-carboxylic acid. This intermediate is then coupled with 3-bromopropanoic acid using another coupling agent, such as N,N-diisopropylethylamine (DIPEA), to form the final product, 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, inflammation, and mood regulation.
Eigenschaften
IUPAC Name |
3-[1-(5-bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-7-9(8-19-11)13(18)15-6-2-1-3-10(15)4-5-12(16)17/h7-8,10H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGQJDDOGAALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)